1-(4-Fluorophenyl)-4-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]piperazine
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Description
1-(4-Fluorophenyl)-4-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]piperazine (PMPFP) is an organic compound that has been used in several scientific research applications due to its unique properties. PMPFP is a versatile compound that can be synthesized easily, and it has a wide range of applications in organic synthesis and drug development.
Scientific Research Applications
Medical Imaging and Radiotracer Development
A pivotal application area of derivatives closely related to the compound is in the development of radiotracers for positron emission tomography (PET) studies. For instance, the rapid synthesis technique involving the reaction of certain piperazine derivatives has enabled the preparation of [18F]fluorophenyl)piperazine, a precursor in [18F]-labeling for PET studies. This compound is instrumental in the synthesis of selective ligands for serotoninergic receptors, showcasing its utility in neuroscience research and diagnostic imaging (Collins, Lasne, & Barré, 1992).
Antibacterial Research
Derivatives of the compound have shown significant potential in antibacterial research. A study highlighted the synthesis and antibacterial activities of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, indicating that certain derivatives exhibit superior antibacterial activities against various pathogens (Wu Qi, 2014).
Cancer Research and Imaging
In the domain of cancer research and imaging, derivatives have been explored for their potential to non-invasively measure aberrantly expressed enzymes in glioma. For example, [18F]DASA-23, a novel radiopharmaceutical, targets pyruvate kinase M2 (PKM2), a key enzyme in tumor metabolism, for PET imaging. This tracer has demonstrated promise in delineating low-grade and high-grade gliomas based on PKM2 expression, facilitating advances in oncology diagnostics (Patel et al., 2019).
Antiproliferative Research
Research into sulfonamide derivatives bearing dithiocarbamate moieties, linked to a substituted piperazine, has unveiled compounds with moderate to high antiproliferative activity against cancer cell lines. This highlights the compound's relevance in the development of new antitumor agents (Fu et al., 2017).
Neurological Applications
The compound's derivatives have also been instrumental in developing antagonists for adenosine A2B receptors, contributing to neurological research. These antagonists, with subnanomolar affinity and high selectivity, offer new avenues for studying and potentially treating neurological conditions (Borrmann et al., 2009).
properties
IUPAC Name |
1-(4-fluorophenyl)-4-(2,3,4,5,6-pentamethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O2S/c1-14-15(2)17(4)21(18(5)16(14)3)27(25,26)24-12-10-23(11-13-24)20-8-6-19(22)7-9-20/h6-9H,10-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGITZCXEOWDNOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]piperazine |
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